molecular formula C7H13O6P B165942 Mevinphos CAS No. 26718-65-0

Mevinphos

Cat. No. B165942
CAS RN: 26718-65-0
M. Wt: 224.15 g/mol
InChI Key: GEPDYQSQVLXLEU-AATRIKPKSA-N
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Description

Mevinphos is an organophosphate insecticide that acts as an acetylcholinesterase inhibitor to control insects in a wide range of crops . It is most commonly used for the control of chewing and sucking insects, as well as spider mites .


Synthesis Analysis

Mevinphos is produced by the reaction of trimethyl phosphite with chloroacetoacetate .


Molecular Structure Analysis

The molecular formula of Mevinphos is C7H13O6P . Its average mass is 224.148 Da and its monoisotopic mass is 224.044968 Da .


Chemical Reactions Analysis

Mevinphos is an organophosphate insecticide that is produced by the reaction of trimethyl phosphite with chloroacetoacetate .


Physical And Chemical Properties Analysis

Mevinphos is a pale-yellow to orange liquid with a weak odor . It has a boiling point of 223-226°F at 1 mmHg . The molecular weight is 224.17 . The freezing point/melting point is 44.4-70°F (trans-) 70°F (cis-) . The vapor pressure is 0.003 mmHg . The flash point is 175°F .

Scientific Research Applications

Cardiovascular Effects and Mechanisms

  • Cardiovascular Responses and Nitric Oxide Synthase (NOS) Isoforms : Mevinphos (Mev) influences cardiovascular responses through nitric oxide (NO) produced by activating M2 muscarinic receptors in the rostral ventrolateral medulla (RVLM), a key region for sympathetic vasomotor tone control. Different NOS isoforms play distinct roles in these cardiovascular responses. NOS I and NOS II, but not NOS III, are engaged in this process, with NOS I and II contributing to sympathoexcitatory and sympathoinhibitory actions, respectively, during Mev intoxication (Chan, Chan, & Chang, 2004).
  • Oxidative and Nitrosative Stress : A transition from oxidative stress to nitrosative stress in the RVLM is implicated in the cardiovascular effects of Mev. This shift involves the upregulation of angiotensin receptors and leads to changes in sympathetic vasomotor tone, contributing to cardiovascular fatality during Mev intoxication (Li, Li, Wu, & Chang, 2013).
  • Phasic Cardiovascular Responses : The phasic cardiovascular responses elicited by Mev are mediated through different biochemical pathways involving the cGMP/PKG cascade and peroxynitrite formation, downstream to NO produced by NOS I and II in the RVLM (Chan, Chan, Li, Tsai, Cheng, & Chang, 2005).

Monitoring and Detection Methods

  • Ion Mobility Spectrometric Monitoring : Mevinphos can be monitored on foliage using ion mobility spectrometry, a technique that measures mobility distribution changes of ions. This method allows for the efficient detection of Mevinphos without extensive extraction procedures, indicating its application in environmental monitoring (Tuovinen, Paakkanen, Hänninen, & Ruuskanen, 2001).

Neurological Effects and Mechanisms

  • Neurotoxicity and Behavioral Effects : Age-related differences in acute neurotoxicity of Mevinphos were observed, with younger rats showing greater sensitivity. The study highlights chemical-specific variations in pesticide toxicity across different ages, emphasizing the need for age-specific safety evaluations in pesticide exposure (Moser, 2011).

Environmental and Agricultural Implications

  • Pesticide Use and Farmworker Health : Regulations aimed at reducing pesticide poisoning, such as pre-harvest interval regulations, have complex impacts on the incidence of poisoning. A study on Mevinphos application on leaf lettuce demonstrates the need for comprehensive approaches in pesticide regulation to effectively reduce worker poisonings (Sunding & Zivin, 2000).

Safety And Hazards

Mevinphos is super toxic; the probable oral lethal dose for humans is less than 5 mg/kg, or a taste (less than 7 drops) for a 150-lb. person . It has direct and immediate effects whether it is swallowed, inhaled, or absorbed through the skin . It is very toxic to aquatic organisms . This substance may be hazardous to the environment .

properties

IUPAC Name

methyl (E)-3-dimethoxyphosphoryloxybut-2-enoate
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InChI

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3/b6-5+
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InChI Key

GEPDYQSQVLXLEU-AATRIKPKSA-N
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Canonical SMILES

CC(=CC(=O)OC)OP(=O)(OC)OC
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Isomeric SMILES

C/C(=C\C(=O)OC)/OP(=O)(OC)OC
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Molecular Formula

C7H13O6P
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DSSTOX Substance ID

DTXSID0058358
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Molecular Weight

224.15 g/mol
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Physical Description

Mevinphos is a pale yellow to orange liquid, with a weak odor. Used as an insecticide and acaricide on vegetables, alfalfa, deciduous fruits and nuts. (EPA, 1998) May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier., Pale-yellow to orange liquid with a weak odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID., Pale-yellow to orange liquid with a weak odor., Pale-yellow to orange liquid with a weak odor. [Note: Insecticide that may be absorbed on a dry carrier.]
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Boiling Point

223 to 226 °F at 1 mmHg (EPA, 1998), 106-107.5 °C @ 1 MM HG, 223-226 °F at 1 mmHg, Decomposes
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Flash Point

175 °F (EPA, 1998), 175 °C (TAG OPEN CUP), 175 °C o.c., 175 °F, (oc) 347 °F
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Solubility

Miscible (NIOSH, 2023), water solubility = 6.0X10+5 mg/l, MISCIBLE WITH WATER, ACETONE, BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, ETHYL AND ISOPROPYL ALCOHOL, TOLUENE, XYLENE; 1 G DISSOLVES IN 20 ML CARBON DISULFIDE AND IN 20 ML KEROSENE; PRACTICALLY INSOL IN HEXANE, Solubility in water: miscible, Miscible
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Density

1.25 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.25 @ 20 °C/4 °C, Relative density (water = 1): 1.25, 0.0029 mmHg at 70 °F, 1.25
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Vapor Pressure

0.0029 mmHg at 70 °F (EPA, 1998), 0.003 [mmHg], vapor pressure = 17 mPa @ 20 °C (1.28X10-4 mm Hg), Vapor pressure, Pa at 21 °C: 0.38, 0.003 mmHg
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Mechanism of Action

ELECTRORETINOGRAPHIC RESULTS INDICATE THAT MEVINPHOS PERTURBS RETINAL FUNCTIONING OF WHITE MOUSE BY ACTING (1) DIRECTLY ON THE PHOTORECEPTORS; (2) BY SYNAPTOLYTIC EFFECT DUE TO INHIBITION OF CHOLINESTERASES; (3) BY DAMAGE OF THE BIPOLAR &/OR THE GANGLION NEURONS., Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
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Product Name

Mevinphos

Color/Form

PALE YELLOW LIQUID, Pale-yellow to orange liquid.

CAS RN

7786-34-7, 298-01-1
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Record name Methyl 3-[(dimethoxyphosphinyl)oxy]crotonate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.502
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Record name Mevinphos
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEVINPHOS, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6VSZ656WV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MEVINPHOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/777
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name MEVINPHOS (ISOMER MIXTURE)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHOSDRIN (MEVINPHOS)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/661
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Crotonic acid, 3-hydroxy-, methyl ester, dimethyl phosphate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/GQ501BD0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

44.4 to 70 °F trans isomer / cis isomer (EPA, 1998), 6.9 °C (trans), 21 °C (cis), 44.4-70 °F (trans-) 70 °F (cis-), 44 °F (trans-) 70 °F (cis-)
Record name MEVINPHOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3977
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MEVINPHOS (ISOMER MIXTURE)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHOSDRIN (MEVINPHOS)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/661
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phosdrin
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0503.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,850
Citations
RC Cochran, TA Formoli, MH Silva, TP Kellner… - … Continuation of Residue …, 1996 - Springer
… The large number of illnesses associated with mevinphos use caused the USEP A to place it … tration of mevinphos in the US After existing stocks have been consumed, mevinphos will …
Number of citations: 11 link.springer.com
H Zhao, S Wang, Y Zhang, C Lu, Y Tang - Journal of Hazardous Materials, 2023 - Elsevier
… located in the reactions of OH radicals with mevinphos and monocrotophos in the environment. Due to the existence of mevinphos and monocrotophos in the atmosphere and water, we …
Number of citations: 3 www.sciencedirect.com
VC Moser - Neurotoxicology and teratology, 2011 - Elsevier
… Mevinphos was more toxic in young rats in terms of brain cholinesterase inhibition, motor … mevinphos was detoxified by esterases in our in vitro system. We hypothesized that mevinphos …
Number of citations: 18 www.sciencedirect.com
J Kangas, S Laitinen, A Jauhiainen… - American Industrial …, 1993 - Taylor & Francis
… The occupational exposure limit for mevinphos in Finland (100 µ/m 3 ) was … of mevinphos in the breathing zone of the workers was below 10 µg/m 3 9–12 hr after application. Mevinphos …
Number of citations: 46 www.tandfonline.com
JH Holmes, HG Starr Jr, RC Hanisch… - Archives of …, 1974 - Taylor & Francis
… mevinphos and paraoxon produce similar results}" We have had the opportunity to study, on the metabolic ward, two cases of short-term mevinphos … but never with mevinphos exposure …
Number of citations: 14 www.tandfonline.com
DHT Yen, JC Yen, WB Len, LM Wang, CH Lee… - Shock, 2001 - journals.lww.com
mdash;: We investigated the cardiovascular consequences of acute intoxication by the organophosphate poison, mevinphos (Mev), and delineated the underlying mechanism. Based …
Number of citations: 42 journals.lww.com
JA Rider, EJ Puletti, JI Swader - Toxicology and applied pharmacology, 1975 - Elsevier
… each, were fed various doses of mevinphos daily for 30-day periods … From these results we conclude that 2.5 mg mevinphos … to report the quantity of mevinphos which produces minimal …
Number of citations: 20 www.sciencedirect.com
H Lee, G An, J Park, J You, G Song, W Lim - Comparative Biochemistry and …, 2023 - Elsevier
… Also, exposure to mevinphos triggered inflammation, … also altered by the treatment of mevinphos. Furthermore, these factors … the developmental toxicities of mevinphos in zebrafish and …
Number of citations: 3 www.sciencedirect.com
CY Tsai, JCC Wu, C Fang, AYW Chang - Neuropharmacology, 2017 - Elsevier
… brain stem cardiovascular regulation during mevinphos intoxication as a negative regulator … PTEN in mevinphos-induced circulatory depression. Microinjection bilaterally of mevinphos (…
Number of citations: 29 www.sciencedirect.com
BC Wolverton - 1975 - books.google.com
… The emersed aquatic plants fragrant waterlily and joint-grass removed 87 and 93 ppm of mevinphos from water test systems in less than 2 weeks without apparent damage to the plants; …
Number of citations: 35 books.google.com

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